molecular formula C18H16F3N3O2 B6428461 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034376-82-2

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6428461
CAS No.: 2034376-82-2
M. Wt: 363.3 g/mol
InChI Key: UFDRLIFQQWKTFU-UHFFFAOYSA-N
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Description

The compound (CAS: 2034551-10-3) features a pyrazole core substituted at position 4 with a furan-3-yl group, linked via an ethyl chain to an acetamide moiety. The acetamide is further substituted at the phenyl ring with a trifluoromethyl (-CF₃) group at the meta position (C₃).

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)16-3-1-2-13(8-16)9-17(25)22-5-6-24-11-15(10-23-24)14-4-7-26-12-14/h1-4,7-8,10-12H,5-6,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDRLIFQQWKTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of this compound involves multiple steps, typically starting with the synthesis of individual moieties. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis. The pyrazole ring is generally constructed via the reaction of hydrazines with 1,3-dicarbonyl compounds. The final assembly involves coupling these moieties with the trifluoromethylphenyl acetamide through a series of condensation reactions under controlled conditions.

Industrial Production Methods: : For large-scale production, optimized synthetic routes are employed. This often involves streamlining the process to reduce the number of steps and enhance yield. Using flow chemistry or continuous reaction techniques can increase the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can be susceptible to oxidation, forming various oxides under specific conditions.

  • Reduction: : The pyrazole ring can undergo hydrogenation to produce a variety of derivatives.

  • Substitution: : The trifluoromethyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Using nucleophiles like amines or alkoxides in the presence of appropriate catalysts.

Major Products Formed: : Depending on the reaction conditions and reagents, the primary products include oxidized furan derivatives, reduced pyrazole variants, and various substitution products at the trifluoromethyl group.

Scientific Research Applications

Chemistry: : This compound serves as a versatile intermediate in organic synthesis, allowing for the exploration of new chemical transformations and the development of novel molecules.

Biology: : Its unique structure makes it a useful probe in biological studies, particularly in investigating enzyme interactions and metabolic pathways.

Industry: : Used in the synthesis of advanced materials, such as polymers and specialty chemicals, due to its stability and reactivity.

Mechanism of Action

The compound's mechanism of action in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. Its pyrazole ring is known to inhibit certain enzymes, while the trifluoromethyl group enhances its binding affinity and metabolic stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Substituents Key Differences Notable Properties Reference
Target Compound Pyrazole - 4-Furan-3-yl
- Ethyl linker
- 3-CF₃ phenyl
Reference compound Balanced lipophilicity (logP ~3.5)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine - Phenylpiperazine
- No heteroaromatic core
Piperazine introduces basic nitrogen; potential for enhanced solubility and CNS penetration Likely targets GPCRs (e.g., serotonin receptors)
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazole - Triazole-sulfanyl linker
- Pyridine substituent
Sulfur atom may increase metabolic stability; pyridine enhances π-stacking Potential kinase inhibition
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Thiazole-Pyrazole - Thiazole linker
- Tetrahydro-2H-pyran groups
Bulky substituents reduce membrane permeability; thiazole may improve oral bioavailability Anticonvulsant or antiviral activity

Substituent Modifications and Bioactivity

Furan Positional Isomers
  • Compound in : 2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
    • Furan-2-yl vs. furan-3-yl in the target compound.
    • Furan-2-yl may alter electronic distribution, reducing pyrazole-furan conjugation.
    • Sulfanyl linker increases molecular weight (MW: ~443 vs. 363 in target) and logP .
Trifluoromethylphenyl Acetamide Derivatives
  • Compound 14 in : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
    • Retains 3-CF₃ phenyl but replaces pyrazole-ethyl-furan with phenylpiperazine.
    • Piperazine’s basic nitrogen enhances solubility (predicted aqueous solubility: ~50 μM vs. ~10 μM for target) .

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